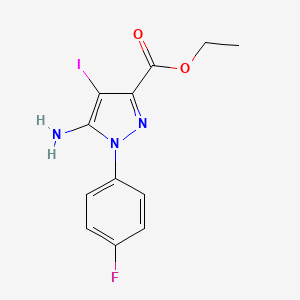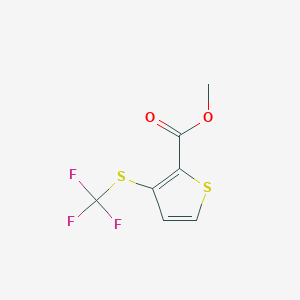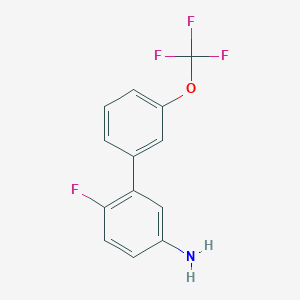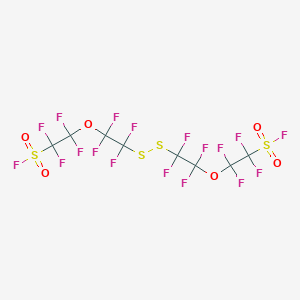![molecular formula C12H14ClF2NO2 B12063870 tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)
tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate: is an organic compound with the molecular formula C12H14ClF2NO2 It is a derivative of pyridine and contains both chloro and difluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate typically involves the esterification of 6-chloro-2-(difluoromethyl)-3-pyridineacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of halogenated compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
- tert-Butyl 2,2-Dichloroacetate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate is unique due to the presence of both chloro and difluoromethyl groups on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to similar compounds.
Properties
Molecular Formula |
C12H14ClF2NO2 |
|---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
tert-butyl 2-[6-chloro-2-(difluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C12H14ClF2NO2/c1-12(2,3)18-9(17)6-7-4-5-8(13)16-10(7)11(14)15/h4-5,11H,6H2,1-3H3 |
InChI Key |
WQLYQVPAIUBLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(N=C(C=C1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)






![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)



